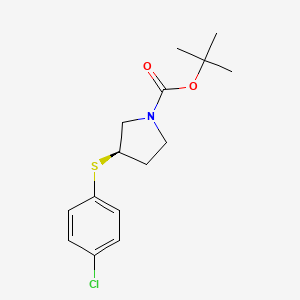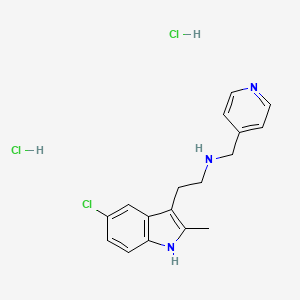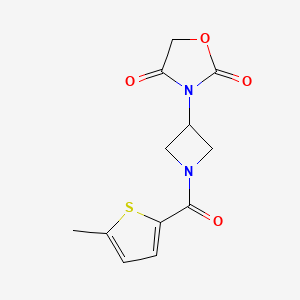
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, also known as R-BTTP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in various physiological processes. (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has been shown to selectively block the α4β2 subtype of nAChRs, which are involved in various processes such as learning, memory, and addiction. This selective blocking ability has made (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate a valuable tool for studying the role of nAChRs in these processes.
Mechanism of Action
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate selectively blocks the α4β2 subtype of nAChRs by binding to a specific site on the receptor. This binding prevents the receptor from being activated by acetylcholine, which is the natural ligand for nAChRs. This blockade of α4β2 nAChRs has been shown to have various effects on physiological processes, which will be discussed in the following section.
Biochemical and Physiological Effects:
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects due to its selective blockade of α4β2 nAChRs. One of the main effects is the reduction of nicotine-induced dopamine release in the brain. This reduction in dopamine release has been shown to reduce the reinforcing effects of nicotine, which could potentially lead to the development of new smoking cessation therapies.
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate has also been shown to have effects on learning and memory processes. Studies have shown that (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate can impair contextual fear conditioning, which is a type of learning that involves associating a specific context with a fearful stimulus. This impairment suggests that α4β2 nAChRs play a role in this type of learning.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate in lab experiments is its selective blockade of α4β2 nAChRs. This selectivity allows researchers to study the specific role of these receptors in various physiological processes. However, one limitation of using (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate is that it only blocks the α4β2 subtype of nAChRs and not other subtypes. This limitation could potentially lead to incomplete or inaccurate results in experiments that involve other subtypes of nAChRs.
Future Directions
There are several future directions for research involving (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate. One potential direction is the development of new smoking cessation therapies based on the reduction of nicotine-induced dopamine release. Another potential direction is the study of the role of α4β2 nAChRs in other physiological processes, such as pain perception and inflammation. Additionally, the development of new compounds that selectively block other subtypes of nAChRs could lead to a better understanding of the role of these receptors in various processes.
Synthesis Methods
The synthesis of (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate involves the reaction of 4-chlorophenyl thioacetate with (R)-tert-butyl pyrrolidine-1-carboxylate in the presence of a base. The reaction yields (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate, which can be purified using column chromatography. This synthesis method has been reported in the literature and has been used by researchers to obtain (R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate for their studies.
properties
IUPAC Name |
tert-butyl (3R)-3-(4-chlorophenyl)sulfanylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYYYYJAZMMAHH-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2822352.png)



![6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2822356.png)
![N-[[5-butylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2822357.png)

![6-(3,4-Dichlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2822363.png)


![N-[2-(1H-indol-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2822366.png)

![1-methyl-3-octadecyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2822373.png)